Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(12(13,14)15)9(17)5-7-16/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOEZNXKKOGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393584-90-1 | |
| Record name | tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme:
Azepane derivative + tert-butyl chloroformate → Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
Typical Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-12 hours |
Oxidation and Functionalization of Azepane Ring
In some approaches, the azepane ring is first synthesized via cyclization of suitable linear precursors, followed by selective oxidation to introduce the ketone at position 4 and trifluoromethylation at position 5:
Example:
| Step | Reagents | Conditions |
|---|---|---|
| Cyclization | Amino alcohols | Acidic or basic conditions |
| Oxidation | Oxidants like PCC or Dess–Martin periodinane | Mild, controlled temperature |
| Trifluoromethylation | Trifluoromethylating agents | Room temperature, inert atmosphere |
Industrial Continuous Flow Synthesis
For large-scale production, continuous flow processes are increasingly employed, offering enhanced control over reaction parameters and safety. These processes typically involve:
- Sequential addition of azepane precursors and tert-butyl chloroformate.
- Real-time monitoring of reaction progress via in-line analytical techniques.
- Optimization of temperature, flow rate, and reagent concentrations to maximize yield and purity.
Advantages:
- Increased scalability
- Improved safety profile
- Consistent product quality
Research Findings and Notes
- The synthesis via carbamate formation is favored for laboratory-scale production due to its straightforward nature and high selectivity.
- Functionalization steps, especially trifluoromethylation, require careful control of reaction conditions to prevent side reactions.
- Recent advances in flow chemistry have demonstrated potential for industrial-scale synthesis, improving yield consistency and safety.
- The choice of method depends on the desired purity, scale, and available infrastructure.
Chemical Reactions Analysis
Nucleophilic Substitution at the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl (-CF₃) group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution under specific conditions.
-
Example reaction : Replacement of -CF₃ with methyl or aryl groups via transition-metal catalysis (e.g., Pd or Cu-mediated coupling) .
-
Key data :
Reactant Reagent/Conditions Product Efficacy (E max) EC₅₀ (μM) 5-CF₃ analogue (3 ) Methyl Grignard (THF, 0°C) 0.95 5.7 5-CF₃ analogue (3 ) Phenylboronic acid (Pd(PPh₃)₄, Δ) 0.84 0.82
Substitution at the 5-position significantly impacts biological activity, with bulkier groups (e.g., isopropyl) improving potency by ~10-fold compared to methyl .
Ester Hydrolysis and Functionalization
The tert-butyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid intermediates, which are pivotal for further derivatization.
-
Conditions :
-
Applications :
Cyclization and Ring-Opening Reactions
The oxo group at position 4 participates in cyclization reactions to form fused heterocycles.
Lactam Formation
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Reaction : Intramolecular condensation with aminopropanol derivatives (Table 3, ).
Starting Material Reagent Product (Lactam) Yield (%) δ-Keto-ester (16 ) 3-Aminopropanol 17 89 δ-Keto-ester (16 ) 2-Methylaminopropanol 18 85
Ring Expansion
Ethylene bridge incorporation (e.g., compound 35 ) increases rigidity but reduces potency (E max: 0.17 vs. 0.95 for parent) .
Condensation Reactions
The ketone at position 4 reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
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Hydrazone formation :
-
Oxime formation :
Protection/Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is selectively removed to free the azepane nitrogen for further functionalization.
-
Deprotection :
Steric and Electronic Effects on Reactivity
Scientific Research Applications
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate increases lipophilicity compared to analogs with electron-donating groups (e.g., 3g, 3o). This property enhances membrane permeability but may reduce aqueous solubility .
- Stability : Unlike tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS: 2891598-80-2), which is stable under recommended storage conditions , the trifluoromethyl group in the target compound could introduce steric hindrance or electronic effects that alter stability.
Structural Analogues in Patented Compounds
- Vertex Pharmaceuticals' quinoline derivative: A patented compound (EP 2013) incorporates a 4-oxo-5-(trifluoromethyl) motif within a quinoline scaffold, demonstrating the broader applicability of this structural feature in bioactive molecules .
Biological Activity
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS No. 1393584-90-1) is a chemical compound with the molecular formula and a molecular weight of 281.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for further functionalization and exploration of its biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. The trifluoromethyl group is particularly significant as it may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, outperforming some reference drugs in terms of cytotoxicity .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes such as α/β-hydrolase domain-containing proteins. Inhibitory concentrations (IC50 values) have been reported, indicating potential therapeutic applications in conditions where these enzymes play a role .
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits α/β-hydrolase domain proteins | |
| Anti-inflammatory | Potential to reduce inflammation |
Case Study: Anticancer Activity
A study conducted on various derivatives of piperidine, including this compound, demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways, suggesting that structural modifications could enhance the efficacy of such compounds in cancer therapy .
Case Study: Enzyme Inhibition
Research on α/β-hydrolase domain inhibitors revealed that certain modifications to the structure of this compound could lead to enhanced selectivity and potency against specific targets, highlighting its potential as a lead compound for drug development aimed at metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate, and how can intermediates be characterized?
- Methodology :
- The synthesis typically involves constructing the azepane ring followed by trifluoromethylation and Boc protection. For example, azepane derivatives can be synthesized via cyclization of amino alcohols or reductive amination of keto-acids. Trifluoromethyl groups are introduced using reagents like TMSCF₃ or via transition-metal-catalyzed cross-coupling reactions (e.g., with CF₃I) .
- Key intermediates (e.g., 4-oxoazepane precursors) should be characterized using -NMR (e.g., Boc-group signals at ~1.4 ppm, ketone carbonyl at ~210 ppm in -NMR) and mass spectrometry (e.g., molecular ion peak matching the expected m/z). IR can confirm carbonyl (1700–1750 cm⁻¹) and Boc-group (1250–1300 cm⁻¹) stretches .
Q. How can the stereochemical configuration at the 5-(trifluoromethyl) position be determined experimentally?
- Methodology :
- X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .
- Alternatively, NOESY NMR can identify spatial proximity between the trifluoromethyl group and adjacent protons. For example, coupling constants () in -NMR may indicate axial/equatorial positioning in the azepane chair conformation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?
- Methodology :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as trifluoromethyl group participation in SN2 or Michael additions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics simulations (e.g., using AMBER) can study solvent effects on reactivity. For example, polar aprotic solvents (e.g., DMF) may stabilize transition states in trifluoromethylation reactions .
Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during structural validation?
- Methodology :
- Cross-validate using multiple techniques:
- -NMR chemical shifts for CF₃ groups typically range from -60 to -70 ppm. Deviations may indicate electronic effects from adjacent substituents or solvent interactions .
- High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (HSQC, HMBC) maps - and - correlations to resolve ambiguities .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
- Methodology :
- Optimize stepwise reaction conditions:
- Use kinetic vs. thermodynamic control for regioselective trifluoromethylation (e.g., low-temperature lithiation to direct CF₃ addition) .
- Protect sensitive functional groups (e.g., ketones) before Boc deprotection to prevent side reactions .
- Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and identify critical yield-limiting steps .
Application-Oriented Questions
Q. How does the trifluoromethyl group influence the compound’s potential as a protease inhibitor scaffold?
- Methodology :
- Conduct molecular docking (e.g., AutoDock Vina) to compare binding affinities of CF₃-substituted vs. non-substituted analogs with protease active sites (e.g., HIV-1 protease).
- Synthesize analogs with varying CF₃ positions and assay enzymatic inhibition (e.g., fluorescence-based kinetic assays) to establish structure-activity relationships (SAR) .
Q. What analytical challenges arise in quantifying trace impurities (e.g., de-Boc byproducts) in bulk samples?
- Methodology :
- Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities. Calibrate against certified reference standards .
- For non-UV-active impurities, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
